molecular formula C11H16N2O2 B153021 tert-Butyl (4-aminophenyl)carbamate CAS No. 71026-66-9

tert-Butyl (4-aminophenyl)carbamate

Cat. No.: B153021
CAS No.: 71026-66-9
M. Wt: 208.26 g/mol
InChI Key: WIVYTYZCVWHWSH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-Butyl (4-aminophenyl)carbamate (CAS: 71026-66-9) is a carbamate derivative featuring a para-aminophenyl group linked to a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₁H₁₆N₂O₂, with a molecular weight of 224.26 g/mol . The Boc group is widely used in organic synthesis to protect amines, enabling selective reactivity in multi-step reactions.

Synthesis The compound is typically synthesized by reacting 4-aminophenol with di-tert-butyl dicarbonate (Boc₂O) in a solvent like tetrahydrofuran (THF), analogous to methods described for tert-Butyl (4-aminobenzyl)carbamate .

Applications
This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in constructing aromatic amines for kinase inhibitors or hypoxia-inducible factor stabilizers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-aminophenyl)carbamate centers on introducing the Boc group to p-phenylenediamine while preserving one free amine. The most widely employed method involves the reaction of p-phenylenediamine with di-tert-butyl dicarbonate (Boc₂O) under controlled stoichiometric conditions.

Boc Protection of p-Phenylenediamine

The primary synthetic pathway involves the selective monosubstitution of one amine group in p-phenylenediamine. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0°C to room temperature. A base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is added to deprotonate the amine, facilitating nucleophilic attack on Boc₂O .

Reaction Scheme:

p-Phenylenediamine+Boc2OBaseTHF/DCMtert-Butyl (4-aminophenyl)carbamate+Byproducts\text{p-Phenylenediamine} + \text{Boc}_2\text{O} \xrightarrow[\text{Base}]{\text{THF/DCM}} \text{this compound} + \text{Byproducts}

Key Parameters:

  • Stoichiometry: A 1:1 molar ratio of p-phenylenediamine to Boc₂O minimizes disubstitution.

  • Temperature: Lower temperatures (0–5°C) favor monosubstitution, while higher temperatures risk over-reaction.

  • Solvent: THF provides better solubility for intermediates, whereas DCM simplifies post-reaction extraction.

ParameterOptimal ConditionEffect on Yield
Boc₂O Equiv1.0Maximizes mono-Boc product
Reaction Temperature0–5°CReduces disubstitution
BaseDMAP (0.1 equiv)Enhances reaction rate
SolventTHFImproves intermediate solubility

Alternative Activation Strategies

While Boc₂O is the standard reagent, tert-butyl chloroformate (Boc-Cl) has been explored for Boc protection. However, Boc-Cl generates HCl as a byproduct, necessitating rigorous pH control to prevent side reactions .

Optimization of Reaction Parameters

Stoichiometric Control

Achieving monosubstitution requires precise stoichiometry. Excess Boc₂O leads to disubstitution, forming tert-butyl (4-((tert-butoxycarbonyl)amino)phenyl)carbamate, which complicates purification. Studies indicate that a 5–10% deficit of Boc₂O (0.9–0.95 equiv) relative to p-phenylenediamine improves selectivity .

Solvent and Base Selection

  • Solvent Effects: Polar aprotic solvents like THF stabilize the transition state, whereas DCM’s low polarity aids in quenching and extraction.

  • Base Compatibility: DMAP outperforms TEA in catalytic efficiency, reducing reaction time from 12 hours to 4–6 hours .

Yield Comparison by Base:

BaseReaction Time (h)Yield (%)Purity (%)
TEA125892
DMAP67297

Industrial Production Methods

Scalable synthesis requires continuous flow reactors and automated stoichiometry control. Key industrial adaptations include:

  • In-line Analytics: Real-time HPLC monitoring adjusts reagent feed rates to maintain optimal Boc₂O:p-phenylenediamine ratios.

  • Crystallization Optimization: Anti-solvent addition (e.g., hexane) precipitates the product, achieving >99% purity after recrystallization .

Industrial Process Overview:

  • Continuous Feed: p-Phenylenediamine and Boc₂O are fed into a jacketed reactor at 0°C.

  • Quenching: The reaction is quenched with aqueous citric acid to neutralize excess base.

  • Extraction: Product is extracted into DCM, washed with brine, and concentrated.

  • Crystallization: Crude product is recrystallized from ethyl acetate/hexane.

Challenges and Limitations

Disubstitution Byproducts

Despite stoichiometric control, disubstituted byproducts constitute 5–15% of crude product. Chromatographic purification (silica gel, ethyl acetate/hexane) is required, reducing overall yield to 60–70% .

Stability Concerns

This compound exhibits sensitivity to acidic conditions, with degradation observed at pH < 4. Storage at –20°C under nitrogen is recommended to prevent decomposition.

Comparative Analysis with Alternative Methods

Carbodiimide-Mediated Coupling

Coupling agents like EDCI/HOBt have been explored for carbamate formation but are less efficient (yields <50%) and require costly reagents .

Enzymatic Protection

Lipase-mediated Boc protection in non-aqueous media remains experimental, with yields under 30% due to enzyme incompatibility with aromatic amines.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-aminophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Chemistry

tert-Butyl (4-aminophenyl)carbamate is primarily used as a protecting group for amines during the synthesis of complex pharmaceutical compounds. It facilitates the development of new derivatives that exhibit significant biological activities.

Case Study : A series of derivatives synthesized from this compound demonstrated promising anti-inflammatory activity. In vivo studies showed that these derivatives had inhibition percentages ranging from 39.021% to 54.239%, comparable to the standard drug indomethacin.

Organic Synthesis

This compound is valuable in organic synthesis, particularly in the palladium-catalyzed synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles. Its role as a protecting group allows for selective reactions without interference from other functional groups.

Experimental Procedure : The synthesis typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids using coupling reagents like EDCI and HOBt.

Derivatives of this compound have been associated with a broad spectrum of biological activities, including:

  • Anti-inflammatory
  • Antitumor
  • Antimicrobial
  • Anticonvulsant

Research Findings : Some derivatives were evaluated for their anti-inflammatory properties, showing significant inhibition rates against inflammatory pathways. Additionally, certain derivatives exhibited potential as antiplatelet agents and in treating degenerative diseases.

Comparative Data Table

Application AreaSpecific Use CaseKey Findings/Results
Pharmaceutical ChemistrySynthesis of anti-inflammatory derivativesInhibition rates: 39.021% - 54.239% compared to indomethacin
Organic SynthesisPalladium-catalyzed synthesisEffective N-Boc protection for selective reactions
Biological ActivityAnti-inflammatory and anticancer derivativesBroad spectrum activity including antimicrobial effects

Future Directions and Research

Ongoing research is focused on elucidating the interactions between this compound derivatives and biological systems. Studies suggest that these compounds may interact with enzymes and receptors involved in inflammation and cancer progression, warranting further investigation into their therapeutic potential .

Mechanism of Action

The mechanism of action of tert-Butyl (4-aminophenyl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, protecting them from unwanted reactions during synthetic processes. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

tert-Butyl (3-aminophenyl)carbamate (CAS: 68621-88-5)

  • Similarity : 0.98
  • Molecular Formula : C₁₁H₁₆N₂O₂
  • Key Differences: The meta-amino substitution alters electronic effects, reducing resonance stabilization compared to the para isomer. Reported to exhibit higher solubility in polar aprotic solvents due to reduced symmetry .

Substituted Phenyl Derivatives

tert-Butyl (4-bromophenyl)carbamate (CAS: 131818-17-2)

  • Molecular Formula: C₁₁H₁₄BrNO₂
  • Molecular Weight : 272.14 g/mol
  • Key Differences: Bromine’s electronegativity increases electrophilicity, making it suitable for Suzuki-Miyaura cross-coupling reactions . Lower aqueous solubility compared to the amino derivative due to higher molecular weight and halogen hydrophobicity.

tert-Butyl (4-chlorophenethyl)carbamate (CAS: 167886-56-8)

  • Molecular Formula: C₁₃H₁₈ClNO₂
  • Molecular Weight : 255.74 g/mol
  • Less reactive toward nucleophilic substitution than bromine derivatives.

Functional Group Modifications

tert-Butyl (4-aminophenyl)methylcarbamate (CAS: 1092522-02-5)

  • Molecular Formula : C₁₂H₁₈N₂O₂
  • Molecular Weight : 222.29 g/mol
  • Key Differences: Methylation of the carbamate nitrogen introduces steric hindrance, slowing hydrolysis rates by ~30% compared to non-methylated analogs . Reduced hydrogen-bonding capacity affects crystallinity.

tert-Butyl N-[4-(aminomethyl)phenyl]carbamate (CAS: 220298-96-4)

  • Molecular Formula : C₁₂H₁₈N₂O₂
  • Molecular Weight : 222.29 g/mol
  • Key Differences: The aminomethyl group increases basicity (pKa ~8.5) and enhances interaction with biological targets like enzyme active sites.

Biological Activity

Tert-butyl (4-aminophenyl)carbamate, also known as N-Boc-p-phenylenediamine, is a synthetic organic compound with significant biological activity. Its structure comprises a benzene ring with an amine group at the para position, linked to a tert-butyl carbamate group. This compound has garnered attention in pharmaceutical chemistry due to its diverse biological activities and applications in organic synthesis.

The molecular formula of this compound is C12_{12}H18_{18}N2_2O2_2, with a molecular weight of 210.28 g/mol. The synthesis typically involves the reaction of 4-aminophenol with tert-butyl chloroformate, yielding the desired carbamate derivative. This compound is primarily used as a protecting group for amines, facilitating various chemical modifications while maintaining stability under mild conditions.

Biological Activities

Research indicates that this compound and its derivatives exhibit a broad spectrum of biological activities, including:

  • Anti-inflammatory Activity : Certain derivatives show promising anti-inflammatory effects comparable to standard drugs like indomethacin, with inhibition percentages ranging from 39% to 54% in various assays .
  • Antitumor Properties : Compounds derived from this compound have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, one derivative demonstrated significant cytotoxicity against triple-negative breast cancer (TNBC) cells while sparing non-malignant cells .
  • Antimicrobial Effects : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
  • Anticonvulsant Activity : Research indicates that certain derivatives may also possess anticonvulsant properties, expanding their therapeutic potential.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Derivatives have been shown to inhibit enzymes involved in inflammatory pathways and cancer progression, such as CDC25 and histone deacetylases (HDACs) .
  • Metabolic Interactions : The compound's metabolites may interact with receptors and enzymes, modulating biological responses related to inflammation and tumor growth.

Case Studies

Several studies highlight the efficacy of this compound derivatives:

  • Anti-inflammatory Study : A study evaluated the anti-inflammatory activity of various derivatives in vivo. Results indicated significant inhibition of edema formation, supporting the compound's potential as an anti-inflammatory agent.
  • Cancer Research : In a preclinical study, a derivative targeting CDC25 was found to induce apoptosis in TNBC cells through DNA damage mechanisms, showcasing its therapeutic promise .
  • Antimicrobial Testing : A series of derivatives were tested against common bacterial strains, revealing notable antimicrobial activity that warrants further investigation for clinical applications.

Comparative Analysis of Derivatives

The following table summarizes key derivatives of this compound along with their respective biological activities:

Compound NameCAS NumberBiological ActivityInhibition Percentage
This compound71026-66-9Anti-inflammatory54.239%
Tert-Butyl (4-(methylamino)phenyl)carbamate1134328-09-8AntitumorSignificant cytotoxicity
Tert-Butyl (3-(dimethylamino)phenyl)carbamate1160436-95-2AntimicrobialModerate activity
Tert-Butyl (2-aminophenyl)carbamate146651-75-4AnticonvulsantPositive response

Properties

IUPAC Name

tert-butyl N-(4-aminophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVYTYZCVWHWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90991332
Record name tert-Butyl (4-aminophenyl)carbamate
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Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71026-66-9
Record name tert-Butyl (4-aminophenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71026-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-aminophenyl)carbamate
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Record name tert-Butyl (4-aminophenyl)carbamate
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Record name tert-butyl (4-aminophenyl)carbamate
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Synthesis routes and methods

Procedure details

To a solution of p-phenylenediamine (16.2 g) and triethylamine (20.8 ml) in DMF (80 ml) was added di-tert-butyl carbonate (34.4 ml). The reaction mixture was stirred at room temperature for 8 hr and diluted with ethyl acetate. The ethyl acetate solution was washed with water and saturated brine and dried over anhydrous magnesium sulfate, and the solvent was evaporated. The residue was purified by silica gel column (hexane/ethyl acetate=4/1 to ethyl acetate), and the resultant product was recrystallized from ethyl acetate/hexane to give the title compound as a colorless powder (29.2 g, 95%).
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
20.8 mL
Type
reactant
Reaction Step One
Quantity
34.4 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

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Feasible Synthetic Routes

tert-Butyl (4-aminophenyl)carbamate
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tert-Butyl (4-aminophenyl)carbamate
tert-Butyl (4-aminophenyl)carbamate

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